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Comprehensive Application Notes and
Protocols for Forced Degradation Studies of
Infigratinib Using Stability-Indicating Methods

Introduction to Infigratinib and Forced Degradation
Studies

Infigratinib (INF) is an orally bioavailable, reversible and specific inhibitor of fibroblast growth factor
receptors (FGFRs) recently approved for the treatment of cholangiocarcinoma (bile duct cancer) and
undergoing clinical trials for urothelial cancer, achondroplasia, and gastric cancer. Chemically, it is known as
3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-([4-(4-ethyl-1-piperazinyl)phenyl]Jamino)-4-pyrimidinyl)-1-

methylurea. Treatment with INF carries potential adverse effects including embryo-fetal toxicity,
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hyperphosphatemia, and retinal pigment epithelial detachment, making comprehensive understanding of its

stability profile critically important for patient safety [1].

Forced degradation studies, also referred to as stress testing, represent a systematic approach to subjecting
drug substances to more severe conditions than accelerated stability protocols to identify potential
degradation products, establish degradation pathways, and validate stability-indicating analytical methods.
These studies are essential regulatory requirements that provide insight into the intrinsic stability of
pharmaceutical molecules, aid in formulation development, and ensure product quality throughout its shelf
life. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q8(R2) provide the

regulatory framework for conducting these studies, emphasizing the importance of understanding how

quality attributes change under various environmental factors [2] [3].

Table 1: Key Characteristics of Infigratinib

Property

Description

IUPAC Name

Therapeutic
Category

Mechanism of Action

Primary Indication

Other Potential
Indications

Significant Adverse
Effects

3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-([4-(4-ethyl-1-
piperazinyl)phenyl]amino)-4-pyrimidinyl)-1-methylurea

Protein kinase inhibitor, Anticancer agent

Reversible and specific inhibitor of fibroblast growth factor receptors (FGFRS)

Cholangiocarcinoma (bile duct cancer)

Urothelial cancer, Achondroplasia, Gastric cancer (under investigation)

Embryo-fetal toxicity, Hyperphosphatemia, Retinal pigment epithelial
detachment

Experimental Design for Forced Degradation Studies

Objective and Strategy
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The primary objective of forced degradation studies for infigratinib is to establish degradation pathways,
identify and characterize degradation products (DPs), and demonstrate the stability-indicating capability of
the analytical method. According to regulatory guidelines and recent literature, these studies should be
conducted during early drug development phases to provide sufficient time for identifying degradation
products and structure elucidation, allowing for timely improvements in manufacturing processes and

selection of appropriate analytical procedures [3].

A strategic approach to forced degradation involves subjecting infigratinib to a variety of stress conditions
including hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress in accordance with
ICH guidelines. The degradation should ideally be limited to approximately 5-20% of the parent drug to
avoid the formation of secondary degradation products that would not typically appear under normal storage
conditions. Studies should be terminated if no degradation occurs after exposing the drug substance to
conditions more severe than those mentioned in accelerated stability protocols, as this indicates molecular

stability [3].

Sample Preparation and Stress Conditions

For infigratinib forced degradation studies, an initial drug concentration of 1 mg/mL is recommended to
facilitate detection of even minor decomposition products. Both drug substance (active pharmaceutical
ingredient) and drug product (formulation) should be evaluated, as differences in matrices and concentrations
may lead to variations in degradation profiles. The following specific stress conditions have been

successfully applied to infigratinib [1] [3]:

¢ Acidic Hydrolysis: Exposure to 0.1-1.0 M HCI at 40-60°C for 24-72 hours

e Alkaline Hydrolysis: Exposure to 0.1-1.0 M NaOH at 40-60°C for 24-72 hours

e Oxidative Stress: Treatment with 3% H20: at 25-60°C for 24-72 hours

e Thermal Degradation: Solid-state exposure at 60-80°C for up to 14 days

¢ Photolytic Stress: Exposure to UV (320-400 nm) and visible light per ICH Q1B guidelines
¢ Neutral Hydrolysis: Evaluation in aqueous solutions at various pH values

The following workflow diagram illustrates the systematic approach to forced degradation studies:
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Degradation Products
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Diagram 1: Experimental workflow for forced degradation studies of Infigratinib

Chromatographic Method Development Using AQbD
Principles

Analytical Quality by Design (AQbD) Approach

The development of a stability-indicating method for infigratinib employs Analytical Quality by Design
(AQbD) principles, a systematic approach that begins with predefined objectives and emphasizes
understanding and controlling the analytical method based on sound science. The AQbD framework for

infigratinib follows a structured process comprising four key steps: (1) defining the Analytical Target
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Profile (ATP), (2) identifying Critical Quality Attributes (CQAs), (3) conducting risk assessment using
Design of Experiments (DoE), and (4) establishing the Design Space (DS) for the method [1].

The ATP for infigratinib method development specifies that the method should successfully separate INF
and its degradation products with a resolution greater than 1.5 (indicating baseline separation), while
demonstrating appropriate sensitivity and selectivity for detecting low levels of degradation products during
routine analysis. The CQAs selected for the chromatographic method include resolution (Rs), number of
peaks with resolution greater than 1.5, total number of peaks detected, capacity factor, column efficiency,

retention time, and peak tailing of the analytes [1].

Critical Method Parameters and Optimization

Risk assessment through DoE identified several Critical Method Parameters (CMPs) that significantly
impact the CQAs for infigratinib analysis. These include gradient duration, column oven temperature, flow
rate, and mobile phase pH. Through systematic optimization, the following chromatographic conditions have

been established for the stability-indicating method [1]:

e Column: C18 column (e.g., HIQSIL C18, 250mmx4.6mm;5)

¢ Mobile Phase: Gradient mixture of 25 mM ammonium acetate buffer at pH 6.0 and acetonitrile
e Flow Rate: 1.0 mL/min

¢ Column Temperature: Maintained at constant temperature (optimized through DoE)

¢ Detection: PDA detector scanning from 200.0 to 400.0 nm

¢ Injection Volume: 10-20 pL

¢ Run Time: Optimized to elute all degradation products (approximately 15-20 minutes)

The Design Space for the method, defined as the multidimensional region of chromatographic conditions
that guarantees high-quality separation of each analyte, was established using response surface methodology
and verified through Monte Carlo simulation and capability analysis. The method demonstrated excellent
performance with determination coefficients (R?) higher than 0.9939, confirming its reliability for

quantifying infigratinib and its degradation products [4] [1].

Forced Degradation Results and Degradation Pathway
Elucidation
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Identification and Characterization of Degradation Products

Under various stress conditions, infigratinib generates five degradation products that have been
successfully separated and characterized using the developed LC-MS/MS method. The degradation products

were formed under different stress conditions as follows [1]:

¢ Acidic Hydrolysis: Produces specific degradation products indicative of acid-labile sites in the
molecule

¢ Alkaline Hydrolysis: Generates degradation products through base-catalyzed hydrolysis

e Oxidative Stress: Forms distinct degradation products when treated with oxidizing agents

¢ Photolytic Stress: Creates photodegradation products when exposed to UV and visible light

e Thermal Stress: Generates thermolysis products under elevated temperature conditions

Structural characterization of these degradation products was performed using UPLC-quadrupole tandem
mass spectrometry, which provided comprehensive analysis of their structural properties. The mass spectral
data were carefully interpreted to confirm the structures of the degradation products, with fragmentation

patterns elucidating the specific chemical modifications occurring under each stress condition [1].

Table 2: Summary of Forced Degradation Conditions and Results for Infigratinib

Stress Experimental ) Degradation
o o Duration Remarks

Condition Conditions Products Formed
Acidic 0.1-1.0 M HCI, 40-  24-72 Multiple products Concentration-
Hydrolysis 60°C hours observed dependent degradation
Alkaline 0.1-1.0 M NaOH, 24-72 Multiple products Concentration-
Hydrolysis 40-60°C hours observed dependent degradation
Oxidative 3% H202, 25-60°C  24-72 Distinct products Temperature-sensitive
Stress hours identified degradation
Photolytic ICH Q1B 1-5 days Photodegradants Light intensity
Stress conditions formed dependent
Thermal 60-80°C (solid Upto 14 Thermolysis products Time-dependent
Stress state) days detected degradation
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Degradation Pathways and Mechanisms

The forced degradation studies reveal that infigratinib undergoes degradation through multiple pathways
depending on the stress conditions applied. The major degradation mechanisms include hydrolysis of
susceptible functional groups under acidic and alkaline conditions, oxidation of reactive sites when exposed
to oxidative stress, photolysis when exposed to light, and thermal decomposition under elevated
temperatures. The specific degradation pathways have been elucidated based on the structural
characterization of the degradation products, providing valuable insight into the molecule's intrinsic stability

and potential vulnerabilities [1].

The following diagram illustrates the major degradation pathways identified for infigratinib:

Infigratinib
(Intact Molecule)

Acid/Base H20:2

Hydrolysis Oxidation Photolysis Thermal
Pathway Pathway Pathway Degradation

Degradation Degradation Degradation Degradation Degradation
Product 1 Product 2 Product 3 Product 4 Product 5

Click to download full resolution via product page

Diagram 2: Major degradation pathways of Infigratinib under various stress conditions

Analytical Method Validation and Toxicity Assessment

Method Validation Parameters
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The developed stability-indicating HPLC method for infigratinib has been thoroughly validated according
to ICH Q2(R1) guidelines, demonstrating satisfactory performance across all validation parameters. The

method was verified at specific working points with the following results [1]:

¢ Linearity: Established over the range of 5.0-200.0 pug/mL with determination coefficients (R?) higher
than 0.9939

e Accuracy: Expressed as average percentage relative recovery ranging between 91.4-106.7%

¢ Precision: Demonstrated good precision with relative standard deviation (RSD) values less than
7.7%

e Specificity: Successfully separated infigratinib from all degradation products with resolution greater
than 1.5

e Sensitivity: Adequate detection and quantification limits for monitoring degradation products at low
levels

e Robustness: Evaluated through deliberate variations in method parameters and found to be
unaffected by small changes

The method's stability-indicating capability was confirmed through forced degradation studies,
demonstrating its ability to accurately quantify infigratinib in the presence of its degradation products
without interference. The method was successfully applied to analyze commercially available formulations,

confirming its suitability for routine quality control and stability studies [4] [1].

Toxicity Prediction of Degradation Products

An important aspect of forced degradation studies is the assessment of potential toxicity associated with
degradation products. For infigratinib, in silico toxicity prediction was performed using specialized
software DEREK Nexus (version 6.2.1) and SARAH Nexus (version 3.2.1) to evaluate the potential
mutagenicity and toxicity of the drug and its degradation products. The software assessed various toxicity
endpoints including carcinogenicity, genotoxicity, mutagenicity, teratogenicity, skin irritation, allergic

reactions, and effects on fertility [1].

The in silico prediction revealed that two degradation products of infigratinib were predicted to be
mutagenic, highlighting the importance of monitoring and controlling these impurities in the drug substance
and product. This assessment aligns with ICH M7 guidelines, which provide a framework for assessing and

controlling mutagenic impurities in pharmaceuticals to limit potential carcinogenic risks. These findings
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underscore the critical role of forced degradation studies in ensuring drug safety by identifying potentially

harmful degradation products that may form during storage or use [1].

Application Notes and Practical Protocols

Step-by-Step Experimental Protocol

Materials and Reagents:

« Infigratinib reference standard (high purity)
e Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Ammonium acetate (analytical grade)

e Hydrochloric acid (analytical grade)

¢ Sodium hydroxide (analytical grade)

e Hydrogen peroxide (30%, analytical grade)
e Purified water (HPLC grade)

Equipment:

e HPLC system with PDA detector and auto-sampler

e C18 column (250mm x 4.6mm; 5um particle size)

e pH meter

e Analytical balance

e Thermal chambers

¢ Photostability chamber

e LC-MS/MS system for degradation product characterization

Procedure:

e Sample Preparation:

o Prepare infigratinib stock solution at 1 mg/mL in appropriate solvent

o For hydrolysis studies, dilute stock solution with 0.1-1.0 M HCI or NaOH
o For oxidative studies, treat with 3% H20:2

o For thermal studies, expose solid drug substance to 60-80°C

o For photolytic studies, expose to ICH Q1B conditions
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e Stress Testing:

[¢]

Conduct studies in controlled temperature chambers

Withdraw samples at predetermined time points (24, 48, 72 hours)
Neutralize acid/base samples before analysis

Terminate studies when approximately 5-20% degradation is achieved

o

(e]

[¢]

e Chromatographic Analysis:

o Set mobile phase as gradient of 25 mM ammonium acetate (pH 6.0) and acetonitrile
o Maintain flow rate at 1.0 mL/min

o Set column temperature as optimized through DoE

o Use detection wavelength based on UV spectra (200-400 nm scanning)

o Inject samples and record chromatograms

e Method Verification:

[e]

Verify specificity through resolution of degradation products
Confirm linearity over 5.0-200.0 pg/mL range
Evaluate precision through repeatability and intermediate precision

o

(e]

o Assess accuracy through recovery studies

Troubleshooting and Best Practices

¢ Insufficient Degradation: If degradation is less than 5%, consider increasing stressor concentration,
temperature, or duration. For hydrolysis, try different pH values; for oxidation, consider increasing
peroxide concentration or temperature.

e Excessive Degradation: If degradation exceeds 20%, reduce stressor concentration, temperature,
or exposure time to avoid secondary degradation products.

¢ Poor Chromatographic Separation: Adjust mobile phase pH (0.2 units), modify gradient profile, or
consider alternative column chemistry if critical pairs are not resolved.

e Method Transfer Issues: Ensure consistent preparation of mobile phase buffers, maintain consistent
column temperature, and verify detector wavelength calibration.

¢ Artifact Peaks: Include appropriate controls (stressor without drug, solvent blanks) to identify and
exclude non-drug related peaks.

Recent Regulatory Considerations: Recent updates to regulatory requirements, such as ANVISA's RDC
No. 964/25 published in February 2025, emphasize that forced degradation studies must address both liquid

phase and original phase testing. For medicines in solid form, liquid phase studies of the finished product
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may be waived if adequate studies are conducted on APIs in liquid and original phases, and the medicine in
the original phase. Companies must provide a technical rationale if any conditions cannot be employed due

to inherent sample characteristics [5].

Conclusion

The forced degradation studies of infigratinib using the AQbD-based stability-indicating HPLC method
provide a comprehensive understanding of the drug's degradation behavior under various stress conditions.
The method successfully separates infigratinib from its five degradation products and has been validated
according to regulatory guidelines. The identification of potentially mutagenic degradation products through
in silico assessment highlights the importance of these studies in ensuring drug safety and quality. The
protocols and application notes presented herein offer practical guidance for researchers conducting forced
degradation studies on infigratinib, supporting the development of safe and effective pharmaceutical

products.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 12 /12

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548002?utm_src=pdf-bulk
https://www.smolecule.com/products/s548002?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

